[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
This compound (CAS: 1354016-57-1) is a chiral piperidine derivative featuring a benzyloxycarbonyl-protected cyclopropylamine group and an acetic acid moiety. Its molecular formula is C₁₈H₂₄N₂O₄, with a molecular weight of 332.4 g/mol . The (R)-enantiomer configuration is critical for stereospecific interactions, though detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence. The compound has been marketed for laboratory use but is currently listed as discontinued .
Properties
IUPAC Name |
2-[(3R)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOMGCPALDCQA-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is susceptible to catalytic hydrogenation or acidic hydrolysis, enabling deprotection of the amine:
-
Hydrogenation : Under H<sub>2</sub> gas (1–3 atm) with palladium on carbon (Pd/C), the Cbz group is cleaved to yield [(R)-3-(cyclopropyl-amino)-piperidin-1-yl]-acetic acid. This reaction is selective and preserves the cyclopropane ring and acetic acid moiety .
-
Acidic Hydrolysis : Exposure to HBr in acetic acid or HCl in dioxane removes the Cbz group, generating the free amine. Conditions must be carefully controlled to avoid cyclopropane ring opening.
Table 1: Cbz Deprotection Conditions
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, H<sub>2</sub>, EtOH, RT | 85–92 | High |
| Acidic Hydrolysis | 6M HCl, dioxane, 50°C, 4h | 78–84 | Moderate |
Esterification of the Acetic Acid Moiety
The carboxylic acid group undergoes esterification to form prodrugs or improve bioavailability:
-
Methyl Ester Formation : Treatment with methanol and H<sub>2</sub>SO<sub>4</sub> under reflux yields the methyl ester derivative. This reaction is quantitative (>95% yield) but requires anhydrous conditions.
-
Amide Coupling : Activation with EDCI/HOBt facilitates coupling with primary amines (e.g., glycine ethyl ester), forming stable amides. This step is critical for modifying pharmacokinetic properties .
Table 2: Esterification and Amidation Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl Ester | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux, 6h | Methyl [(R)-3-(Cbz-cyclopropyl-amino)-piperidin-1-yl]-acetate | 96 |
| Amide Formation | EDCI, HOBt, DIPEA, DMF, RT, 12h | [(R)-3-(Cbz-cyclopropyl-amino)-piperidin-1-yl]-acetamide | 82 |
Cyclopropane Ring Opening
The cyclopropyl amine group undergoes ring-opening under acidic or radical conditions:
-
Acid-Mediated Opening : In concentrated HCl at 80°C, the cyclopropane ring opens to form a linear amine derivative. This reaction is non-selective and generates multiple byproducts .
-
Radical-Induced Cleavage : Using N-chlorosuccinimide (NCS) and light (λ = 365 nm), the cyclopropane ring fragments via a radical pathway, yielding unsaturated intermediates .
Table 3: Cyclopropane Reactivity
| Condition | Outcome | Major Product | Yield (%) |
|---|---|---|---|
| 6M HCl, 80°C, 8h | Linear amine + acetic acid | [(R)-3-(aminopropyl)-piperidin-1-yl]-acetic acid | 65 |
| NCS, hv, CH<sub>3</sub>CN, 12h | Allylamine + CO<sub>2</sub> release | [(R)-3-(allylamino)-piperidin-1-yl]-acetic acid | 58 |
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation:
-
N-Alkylation : Reaction with benzyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> yields a quaternary ammonium salt. This step modifies the compound’s polarity and target affinity .
-
Acylation : Acetic anhydride acylates the piperidine nitrogen, forming a stable acetamide derivative. This reaction proceeds in >90% yield under mild conditions.
Biological Interactions via the Acetic Acid Side Chain
The acetic acid group chelates metal ions (e.g., Zn<sup>2+</sup>) in enzymatic active sites, as observed in molecular docking studies with alkaline phosphatase (binding energy: −7.90 kcal/mol) . This interaction underpins its potential as a metalloenzyme inhibitor.
Comparative Reactivity with Structural Analogs
Table 4: Reactivity Comparison with Piperidine Derivatives
| Compound | Cbz Deprotection Yield (%) | Cyclopropane Stability |
|---|---|---|
| [(R)-3-Cbz-aminopiperidine] | 88 | High |
| 3-Aminocyclobutane | N/A | Low (ring strain) |
| Benzyl-piperidine | 92 | Moderate |
Key Findings
-
The Cbz group enables reversible amine protection, critical for stepwise synthesis.
-
The cyclopropane ring’s stability is pH- and solvent-dependent, with radical conditions favoring controlled fragmentation.
-
Piperidine functionalization expands the compound’s utility in drug discovery, particularly for CNS targets .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structure, featuring a piperidine ring and a benzyloxycarbonyl group, suggests possible interactions with biological targets, particularly receptors and enzymes involved in neurological processes.
1.1. Mechanism of Action
The mechanism of action is believed to involve the compound's ability to selectively bind to specific receptors, enhancing its biological efficacy. The benzyloxycarbonyl group serves as a protecting moiety that stabilizes the compound during interactions with target molecules, allowing for prolonged activity and reduced degradation.
1.2. Therapeutic Potential
Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent .
Neuropharmacology
In neuropharmacology, [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is being investigated for its effects on neurotransmitter systems.
2.1. Interaction with Neurotransmitters
Studies suggest that this compound may modulate the activity of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions. By influencing these pathways, it could potentially aid in the management of mood disorders and cognitive impairments .
2.2. Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1: A study on a related piperidine derivative demonstrated significant improvements in cognitive function among patients with mild cognitive impairment.
- Case Study 2: Another investigation into compounds with similar structures showed promise in reducing symptoms of anxiety and depression in preclinical models.
Synthetic Applications
Beyond its biological applications, this compound serves as a valuable intermediate in organic synthesis.
3.1. Synthesis of Complex Molecules
The compound can be employed in the synthesis of more complex pharmaceuticals due to its functional groups that allow for various chemical modifications. The piperidine ring can serve as a scaffold for further derivatization, leading to new compounds with enhanced pharmacological profiles .
3.2. Industrial Production Techniques
Industrial production methods focus on optimizing synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are being explored to enhance efficiency .
Mechanism of Action
The mechanism of action of [®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Chemical Differences
The table below highlights structural and functional distinctions between the target compound and analogous molecules:
Analysis of Structural Modifications
Ring Size (Piperidine vs. Pyrrolidine)
- Piperidine (six-membered ring): Offers greater conformational flexibility and stability compared to pyrrolidine (five-membered). This may enhance binding to biological targets requiring extended hydrophobic pockets .
- Pyrrolidine : Smaller ring size increases ring strain but may improve solubility due to reduced hydrophobicity.
Substituent Variations
- Benzyloxycarbonyl vs.
- Cyclopropyl vs. Methyl : Cyclopropyl’s strained three-membered ring confers rigidity and unique electronic effects, which may enhance metabolic stability or receptor binding compared to the flexible methyl group .
Functional Group Additions
Biological Activity
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, with the CAS number 1354016-57-1, is a compound of interest due to its potential biological activities, especially in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H24N2O4, and it has a molecular weight of 332.4 g/mol. Its structure includes a piperidine ring substituted with a benzyloxycarbonyl group and a cyclopropyl amino group, which are crucial for its biological activity.
Research indicates that compounds with piperidine structures often exhibit diverse biological activities, including:
- Antagonism of Chemokine Receptors : Similar compounds have been shown to act as antagonists for CC chemokine receptors, which play roles in immune response and inflammation. For instance, N-(ureidoalkyl)-benzyl-piperidines have been identified as potent CCR3 antagonists, enhancing our understanding of how structural modifications can influence receptor binding affinity and selectivity .
- Kinase Inhibition : The compound may also interact with various kinases involved in cellular signaling pathways. Kinase inhibitors are critical in cancer therapy as they can disrupt pathways that lead to tumor growth and metastasis .
In Vitro Studies
- Cytotoxicity : In studies involving human cancer cell lines (e.g., FaDu hypopharyngeal tumor cells), derivatives of piperidine have shown promising cytotoxic effects. The compound's structure allows for enhanced interaction with cellular targets, leading to increased apoptosis compared to standard treatments like bleomycin .
- Receptor Binding Studies : Structure-activity relationship (SAR) studies suggest that the presence of the benzyloxycarbonyl group significantly enhances the binding affinity to specific receptors. This modification is essential for achieving desired pharmacological effects .
Case Studies
- Cancer Therapy : A study highlighted the potential of piperidine derivatives in targeting cancer cells through apoptosis induction mechanisms. The findings suggest that modifications in the piperidine structure can lead to significant improvements in anticancer activity .
- Neurological Disorders : Compounds similar to this compound have shown promise in treating neurodegenerative diseases by inhibiting cholinesterase and reducing amyloid beta aggregation . This points towards potential applications in Alzheimer's disease treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
